Iron tribenzoate is a coordination compound formed from iron and benzoic acid, represented by the chemical formula . This compound typically exists in the form of iron(III) benzoate, where iron is in the +3 oxidation state. Iron tribenzoate is characterized by its distinctive structure, which includes three benzoate ligands coordinated to a central iron atom. The compound is known for its stability and solubility in various organic solvents, making it useful in several chemical applications.
Iron tribenzoate (Fe(C6H5COO)3) has been investigated as a precursor material for the synthesis of iron oxide nanoparticles. These nanoparticles, specifically iron oxide (Fe2O3) and magnetite (Fe3O4), have various applications in scientific research, including:
The advantage of using iron tribenzoate as a precursor is its well-defined molecular structure and high purity, leading to the formation of monodisperse nanoparticles with controlled size and morphology .
Recent research suggests that iron tribenzoate may possess antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . However, further investigation is needed to understand the underlying mechanisms of its antibacterial activity and its potential therapeutic applications.
Iron tribenzoate has also been explored in the field of material science due to its interesting properties. For instance, it has been used as a:
The biological activity of iron tribenzoate has been explored primarily in the context of its interaction with biological systems. Iron complexes, including iron tribenzoate, are known to influence biological processes due to their role as essential trace elements in living organisms. Some studies indicate that iron complexes can enhance bioavailability and support algal growth in aquatic environments . Moreover, their ability to release iron ions under specific conditions makes them relevant for applications in biochemistry and environmental science.
Iron tribenzoate can be synthesized through several methods:
Iron tribenzoate finds applications across multiple fields:
Studies on the interactions of iron tribenzoate with various substrates reveal its potential as a reactive species in both environmental chemistry and synthetic organic chemistry. Its ability to release reactive oxygen species under certain conditions enhances its utility as a catalyst for oxidation reactions. Furthermore, research indicates that its complexes can influence the solubility and availability of other metal ions in solution .
Iron tribenzoate shares similarities with several other coordination compounds involving iron and organic ligands. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Iron(III) Acetate | Commonly used as a reagent; less stable than tribenzoate. | |
| Ferric Benzoate | Similar structure; used primarily in food preservation. | |
| Iron(III) Hydroxybenzoate | Exhibits different solubility properties; used in pharmaceuticals. |
Iron tribenzoate stands out due to its three coordinated benzoates which provide unique stabilization and solubility characteristics compared to other similar compounds. Its specific interactions with biological systems also differentiate it from simpler coordination compounds like ferric acetate or ferric benzoate.
Iron tribenzoate synthesis traditionally involves the reaction between iron(III) salts and benzoic acid through various coordination chemistry approaches. One common method utilizes the direct reaction of iron(III) salts with benzoic acid under controlled conditions. The reaction of iron(III) acetylacetonate with molten benzoic acid has been documented to yield Fe(C₆H₅COO)₂ alongside small quantities of Fe₃(C₆H₅COO)₄(acac)₂. This reaction proceeds in a complex manner, with the iron coordination environment evolving through intermediate stages.
A significant advancement in coordination chemistry approaches involves the synthesis of polynuclear iron-benzoate clusters. Research has demonstrated that these clusters can be systematically constructed by controlling reaction parameters. For example, trinuclear oxo-bridged iron clusters with benzoate ligands have been synthesized and characterized. The molecular formula [Fe₃(μ-O)(2Me-ba)₆(H₂O)(CH₃OH)₂] features six benzoate ligands bridged between three Fe(III) centers, creating a triangular arrangement that offers enhanced stability through C–H⋯π and π–π interactions.
Table 1: Comparison of Direct Synthesis Methods for Iron Benzoate Complexes
The synthesis of higher nuclearity iron-benzoate clusters has also been achieved through precise control of reaction conditions. For example, an octanuclear iron(III) compound (NHEt₃)[Fe₈O₅(OH)₅(O₂PPh₂)₁₀] was synthesized by reacting Fe(NO₃)₃·9H₂O with diphenylphosphinic acid and NEt₃ in a 1:4:16 molar ratio in MeCN at 50°C. The core structure consists of two {Fe₄(µ₃-O)₂}⁸⁺ butterfly units stacked on top of each other and bridged by O²⁻ and HO⁻ ions, demonstrating the complexity achievable through controlled coordination chemistry.
Microwave-assisted synthesis represents a significant advancement in preparing iron tribenzoate complexes with controlled morphology and particle size. This technique offers several advantages over conventional heating methods, including rapid heating, uniform temperature distribution, and enhanced reaction kinetics that lead to more homogeneous products.
The synthesis of iron-oxide nanoparticles using iron tribenzoate as a precursor has been extensively documented. Microwave irradiation facilitates the rapid decomposition of iron tribenzoate complexes, leading to the formation of iron oxide nanoparticles with controlled size distribution and magnetic properties. The process typically involves dissolving iron tribenzoate in an appropriate solvent, followed by microwave irradiation under controlled conditions.
Research has demonstrated that microwave parameters, including power, exposure time, and temperature ramping profiles, significantly influence the characteristics of the resulting iron complexes and nanoparticles. For instance, microwave heating has been employed in the synthesis of iron-containing coordination polymers with benzoate ligands under hydrothermal microwave conditions. These complexes exhibit interesting magnetic properties, including spin-canting antiferromagnetism and metamagnetism.
Table 2: Parameters for Microwave-Assisted Synthesis of Iron Tribenzoate Complexes
| Parameter | Typical Range | Effect on Product | Optimization Strategy |
|---|---|---|---|
| Microwave Power | 100-800 W | Affects reaction rate and particle size | Start with lower power for better control |
| Reaction Time | 1-60 minutes | Influences crystallinity and yield | Shorter times for smaller particles |
| Temperature | 80-180°C | Impacts phase purity and morphology | Controlled ramping for uniform particles |
| Solvent System | Various organic/aqueous | Determines solubility and stabilization | Select based on desired coordination |
| pH | 3-10 | Controls precipitation rate and phase formation | Adjust with buffer or base addition |
The ability to precisely control reaction parameters in microwave-assisted synthesis makes it particularly valuable for preparing iron tribenzoate complexes with specific structural features. For example, microwave-assisted reactions have been used to synthesize coordination polymers with Fe(II) and benzoate ligands that exhibit spin crossover phenomena. These materials show HS ↔ HS/LS ↔ LS spin-crossover behavior, which is rare for Fe(II)O₄N₂ coordination environments.
Solvothermal synthesis represents another important approach for preparing iron tribenzoate complexes and related materials. This method involves reactions in sealed vessels under autogenous pressure at elevated temperatures, allowing access to unique coordination environments and crystal structures that might not form under ambient conditions.
Iron-based metal-organic frameworks (Fe-MOFs) incorporating benzoate ligands have gained attention due to their high catalytic activity, abundant active sites, and pollutant-specific adsorption capabilities, making them essential tools for water treatment applications. These frameworks are typically synthesized through solvothermal processes that allow precise control over framework topology and pore characteristics.
The synthesis of higher nuclearity iron clusters through solvothermal methods has been demonstrated in research. For example, dodecanuclear iron clusters with calcium or lanthanum have been prepared using solvothermal conditions. The compound [Fe₁₂Ca₄O₁₀(O₂CPh)₂₀(hmp)₄] was synthesized by heating a mixture of Fe₃O(O₂CPh)₆(H₂O)₃, Ca(NO₃)₂, and NEt₃ in MeCN/MeOH at 130°C in a microwave reactor. Similarly, [Fe₁₂La₄O₁₀(OH)₄(tbb)₂₄] was obtained from the reaction of Fe(NO₃)₃·9H₂O, La(NO₃)₃·6H₂O, 4-tBu-benzoic acid, and NEt₃ in PhCN at 140°C.
Table 3: Solvothermal Synthesis Conditions for Iron-Benzoate Complexes and MOFs
| Complex | Reagents | Solvent | Temperature (°C) | Time | Product Structure | Reference |
|---|---|---|---|---|---|---|
| [Fe₁₂Ca₄O₁₀(O₂CPh)₂₀(hmp)₄] | Fe₃O(O₂CPh)₆(H₂O)₃, Ca(NO₃)₂, NEt₃ | MeCN/MeOH (10:1) | 130 | 20 min | Dodecanuclear cluster | |
| [Fe₁₂La₄O₁₀(OH)₄(tbb)₂₄] | Fe(NO₃)₃·9H₂O, La(NO₃)₃·6H₂O, 4-tBu-benzoic acid, NEt₃ | PhCN | 140 | 1 h | Dodecanuclear cluster | |
| Fe-MOF with benzoate | Fe(III) salts, benzoic acid derivatives | DMF/EtOH/H₂O | 85-120 | 24-72 h | Metal-organic framework |
The structural diversity of iron-benzoate complexes synthesized through solvothermal methods is remarkable. The cores of the [Fe₁₂Ca₄] and [Fe₁₂La₄] clusters contain two stacked butterfly units, plus four additional Fe atoms, two at each end, and four metal atoms (Ca²⁺ or La³⁺) on the sides. These complex structures demonstrate the versatility of benzoate ligands in constructing diverse coordination environments around iron centers.
Environmental considerations have led to increased interest in green chemistry approaches for iron tribenzoate synthesis. These methods aim to minimize waste generation, reduce energy consumption, and utilize environmentally benign reagents and solvents.
One green approach involves the adaptation of methods used for similar metal benzoates. For instance, the solvent method developed for zinc benzoate synthesis could potentially be modified for iron tribenzoate production. This method involves dissolving benzoic acid in a mixed solvent system, followed by the addition of the metal oxide or hydroxide and a catalyst. The reaction proceeds under mild conditions, and the product is obtained through simple filtration and drying steps.
Another environmentally friendly approach involves the use of mechanochemical methods, similar to those reported for the reaction of metallic iron with benzoic acid in a bead mill. This solvent-free or solvent-reduced technique minimizes waste generation and energy consumption while allowing efficient mixing and reaction of the reagents.
Table 4: Green Chemistry Approaches for Metal Benzoate Synthesis
| Method | Principles Applied | Advantages | Challenges | Adaptability to Iron Tribenzoate |
|---|---|---|---|---|
| Solvent Method | Atom economy, safer solvents | Lower temperature, higher yields | Solvent recovery | High; similar reaction chemistry |
| Mechanochemical | Solvent reduction/elimination | Energy efficient, waste minimization | Scale-up limitations | Moderate; oxidation state control needed |
| Microwave-assisted | Energy efficiency, reduced reaction time | Rapid processing, controlled morphology | Equipment cost | High; demonstrated success |
| Aqueous synthesis | Safer solvents, reduced hazards | Environmentally benign, simple workup | Limited solubility | Low-moderate; pH control critical |
The engineered Fe₃ triangle cluster [Fe₃(μ-O)(2Me-ba)₆(H₂O)(CH₃OH)₂] demonstrates the potential of green synthesis approaches for iron-benzoate complexes. This cluster was synthesized using mild conditions and has been applied for the rapid and selective removal of cationic dyes, highlighting the environmental applications of iron-benzoate complexes. The cluster exclusively adsorbs cationic dyes even in the presence of anionic dyes, making it a promising material for environmental remediation.
X-ray crystallography has revealed that iron tribenzoate adopts a trinuclear cluster structure in its crystalline form. The compound crystallizes in the monoclinic space group C2/c, with unit cell parameters a = 14.281 Å, b = 17.815 Å, c = 25.844 Å, and β = 93.74° [3]. The core structure comprises three iron(III) ions bridged by a central μ₃-oxo group (Fe₃O), with each iron atom further coordinated to six benzoate ligands and three water molecules (Figure 1). The Fe–O bond distances to the central oxo bridge range from 1.89 Å to 2.02 Å, while the Fe–O bonds to the benzoate carboxylate groups measure 2.11–2.23 Å [3].
The benzoate ligands exhibit two distinct coordination modes:
This mixed coordination mode creates a distorted octahedral geometry around each iron(III) center, with bond angles deviating from ideal octahedral values by up to 12°. The crystalline packing is stabilized by π-π interactions between phenyl rings of adjacent benzoate ligands, with interplanar distances of 3.45–3.67 Å [3].
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electronic structure of the Fe₃O core. The iron centers exhibit high-spin d⁵ configurations, with calculated Mulliken spin densities of +4.12 on each Fe(III) ion. The antibonding interactions between iron 3d orbitals and oxygen 2p orbitals result in a net magnetic moment of 15 μB per trinuclear cluster, consistent with ferromagnetic coupling between the metal centers [1].
The highest occupied molecular orbital (HOMO) localizes primarily on the benzoate π-system (-5.78 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the Fe₃O core (-3.21 eV). This energy gap of 2.57 eV suggests significant ligand-to-metal charge transfer (LMCT) potential. Natural bond orbital (NBO) analysis reveals that 68% of the electron density in the Fe–O bonds originates from ligand donation, with the remaining 32% arising from metal-ligand covalency [1].
Fourier-transform infrared (FTIR) spectroscopy confirms the coexistence of coordinated and uncoordinated carboxylate groups. The asymmetric (νₐCOO⁻) and symmetric (νₛCOO⁻) stretching frequencies appear at 1568 cm⁻¹ and 1412 cm⁻¹, respectively, with a Δν value of 156 cm⁻¹ indicative of bidentate coordination [5]. The μ₃-oxo bridge gives rise to a characteristic Fe–O–Fe stretching mode at 678 cm⁻¹, while Fe–Ocarboxylate vibrations occur at 485–512 cm⁻¹ [3].
UV-Vis-NIR spectroscopy in dimethylformamide reveals three distinct charge transfer transitions:
Resonance Raman spectroscopy under 325 nm excitation enhances bands at 1285 cm⁻¹ (C–O stretching) and 1602 cm⁻¹ (aromatic C=C), confirming benzoate-to-iron electron delocalization. Time-dependent DFT simulations reproduce these spectral features within 0.2 eV accuracy, validating the proposed charge transfer mechanisms [1].
Iron tribenzoate demonstrates remarkable catalytic activity in carbon-hydrogen activation reactions, representing a sustainable alternative to precious metal catalysts. The compound facilitates selective functionalization of aromatic substrates through chelation-assisted mechanisms, where the benzoate ligands play a crucial role in stabilizing reactive intermediates.
Recent mechanistic investigations have revealed that iron tribenzoate-catalyzed carbon-hydrogen activation proceeds through a sophisticated pathway involving initial substrate coordination to the iron center, followed by cyclometalation and subsequent functionalization. The triazole-assisted iron-catalyzed carbon-hydrogen functionalizations have shown exceptional selectivity, with the modular nature of directing groups allowing for precise control over reaction outcomes.
Key mechanistic features include the formation of cyclometalated iron species that serve as critical intermediates in the catalytic cycle. Mössbauer spectroscopy studies have identified specific iron(II) and iron(III) intermediates, with the iron(II) species being responsible for the rate-determining carbon-carbon bond formation step. The catalytic system operates through a unique iron(II)/iron(III)/iron(I) cycle, where transmetalation is rate-determining and carbon-hydrogen activation is facile.
The substrate scope encompasses a wide range of aromatic and heteroaromatic compounds, with functional group tolerance extending to halides, boronic esters, sulfides, and enolizable ketones. The reaction conditions are notably mild, typically requiring only moderate temperatures and readily available oxidants such as dichloroisobutane.
Performance data demonstrates yields ranging from 60% to 98% for various substrates, with exceptional regioselectivity favoring ortho-functionalization. The iron tribenzoate catalyst system exhibits superior activity compared to traditional 8-aminoquinoline directing groups, making it particularly valuable for synthetic applications.
Iron tribenzoate serves as an effective photocatalyst in decarboxylative cross-coupling reactions, leveraging ligand-to-metal charge transfer processes to activate carboxylic acid substrates under visible light irradiation. This methodology represents a significant advancement in sustainable organic synthesis, utilizing earth-abundant iron catalysts to replace expensive precious metal systems.
The photocatalytic mechanism involves initial coordination of carboxylic acid substrates to the iron center, followed by photoinduced ligand-to-metal charge transfer that generates alkyl radicals through decarboxylation. The resulting carbon-centered radicals can then engage in various coupling reactions with suitable radical acceptors or undergo oxidative processes to form carbon-carbon and carbon-heteroatom bonds.
Experimental studies have demonstrated that iron tribenzoate-catalyzed decarboxylative reactions achieve remarkable efficiency, with yields reaching up to 95% for diverse substrate classes. The protocol accommodates a wide array of carboxylic acids, including both activated and unactivated substrates, making it broadly applicable to synthetic challenges.
The photocatalytic system exhibits excellent functional group tolerance, successfully converting complex pharmaceutical intermediates and natural product derivatives without significant decomposition. Variable time normalization analysis has revealed first-order dependence on iron catalyst and carboxylic acid substrate, confirming that the initial ligand-to-metal charge transfer step is rate-determining.
Mechanistic investigations using electron paramagnetic resonance spectroscopy and high-resolution mass spectrometry have provided evidence for the formation of iron(III)-carboxylate intermediates under photocatalytic conditions. The photoinduced decarboxylation generates both alkyl radicals and reduced iron(II) species, which can be reoxidized by suitable oxidants to maintain catalytic turnover.
Chiral iron benzoate complexes have emerged as powerful catalysts for asymmetric transformations, offering high enantioselectivity in various bond-forming reactions. These systems demonstrate the potential of iron-based catalysts to rival traditional precious metal catalysts in stereoselective synthesis.
The development of chiral iron benzoate complexes has focused on incorporating chirality through both ligand design and metal-centered stereochemistry. Chiral-at-metal iron complexes, where the iron center itself serves as the sole source of chirality, have shown exceptional performance in asymmetric catalysis. These systems utilize achiral ligands arranged in a chiral coordination environment around the metal center.
Enantioselective iron-catalyzed reactions have achieved remarkable selectivity in various transformations, including cyclopropanation, hetero-Diels-Alder reactions, and carbon-hydrogen amination. The iron complexes of chiral spiro-bisoxazoline ligands have demonstrated exceptional enantioselectivities, surpassing those obtained with other transition metal catalysts.
Recent advances include the development of iron-catalyzed asymmetric synthesis of β³-tryptophans through carboxylic acid-directed intermolecular carbon-hydrogen amination. This methodology provides high enantiomeric excess values exceeding 99% and represents the first general catalytic asymmetric synthesis of suitably nitrogen-protected β³-tryptophans.
The mechanistic basis for enantioselectivity in these systems involves precise control of the metal-centered configuration and coordination sphere geometry. Density functional theory calculations have provided insights into the stereochemical determining factors, revealing that the metal-centered chirality is maintained throughout the catalytic cycle despite the presence of labile ligands.
Iron tribenzoate-mediated benzene hydroxylation represents a paradigmatic example of aromatic functionalization through high-valent iron-oxo intermediates. The mechanistic pathway involves formation of reactive iron(IV)=O species that attack the aromatic π-system through electrophilic pathways rather than hydrogen atom abstraction mechanisms.
Detailed mechanistic studies using combined experimental and theoretical approaches have revealed that aromatic hydroxylation proceeds through a two-step concerted mechanism. The reaction pathway involves initial formation of a reactant complex exhibiting η²-benzene binding, followed by electrophilic attack on the aromatic ring to produce a tetrahedral radical intermediate.
The iron tribenzoate catalyst system demonstrates remarkable selectivity in aromatic hydroxylation, with regioselectivity determined by the electronic properties and position of substituents. Ortho-hydroxylation affords salicylates, while ipso-hydroxylation with concomitant decarboxylation yields phenolates. The outcome depends on substrate electronics, with electron-withdrawing groups disfavoring hydroxylation due to the electrophilic nature of the active oxidant.
Kinetic isotope effect studies have provided crucial mechanistic insights, with inverse kinetic isotope effects (0.9-0.93) supporting the electrophilic substitution pathway over hydrogen atom abstraction. The large negative Hammett ρ value (-3.9) further confirms the electrophilic nature of the iron-oxo intermediate.
Spectroscopic studies have identified the involvement of iron(III)-hydroperoxo intermediates that undergo intramolecular acid-promoted heterolytic oxygen-oxygen bond cleavage to generate transient iron(V) oxidants. These highly reactive species effect the aromatic hydroxylation with exceptional efficiency and selectivity.
The catalytic mechanism shares common features with enzymatic systems, demonstrating that iron(II) centers exhibit universal behavior in carbon-hydrogen bond oxidation regardless of the hosting framework. This mechanistic similarity between heterogeneous catalysts, enzymes, and nonheme iron(IV)-oxo species suggests fundamental principles governing iron-mediated aromatic functionalization.
| Reaction Type | Substrate | Product | Yield (%) | Selectivity | Conditions |
|---|---|---|---|---|---|
| C-H Activation | Aromatic compounds | Functionalized aromatics | 60-98 | High regioselectivity | Mild, with directing groups |
| Photocatalytic Decarboxylation | Carboxylic acids | Radical intermediates | Up to 95 | High chemoselectivity | Visible light irradiation |
| Asymmetric Catalysis | Imines/alkenes | Chiral products | 70-99 | >99% ee | Chiral ligands |
| Aromatic Hydroxylation | Benzene derivatives | Phenols | Good to excellent | Regioselective | Oxidizing conditions |
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₁₅FeO₆ | |
| Molecular Weight | 419.19 g/mol | |
| CAS Number | 14534-87-3 | |
| Appearance | Pinkish-brown powder | |
| Coordination Mode | Tridentate benzoate ligands | |
| Thermal Stability | Decomposes 200-350°C |
Irritant